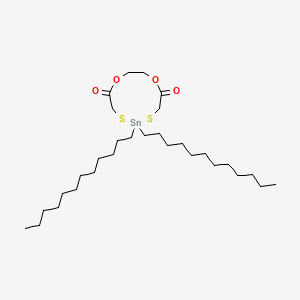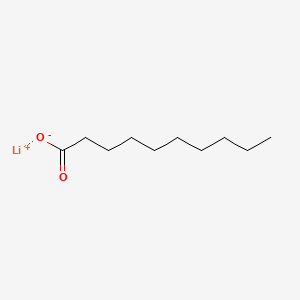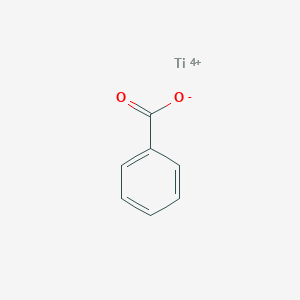
N'-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, an azepane ring, and a thiohydrazide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of 1-hydroxy-1lambda(5)-pyridin-2-yl)ethylidene with 1-azepanecarbothiohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiohydrazide group to a thiol or amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH ranges, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring.
科学的研究の応用
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other thiohydrazides and pyridine derivatives, such as:
- N-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene-1-azepanecarbothioamide
- 1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene-1-azepanecarbothiohydrazone
Uniqueness
N’-(1-(1-Hydroxy-1lambda(5)-pyridin-2-yl)ethylidene)-1-azepanecarbothiohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
87587-04-0 |
|---|---|
分子式 |
C14H20N4OS |
分子量 |
292.40 g/mol |
IUPAC名 |
N-[(1E)-1-(1-hydroxypyridin-2-ylidene)ethyl]iminoazepane-1-carbothioamide |
InChI |
InChI=1S/C14H20N4OS/c1-12(13-8-4-7-11-18(13)19)15-16-14(20)17-9-5-2-3-6-10-17/h4,7-8,11,19H,2-3,5-6,9-10H2,1H3/b13-12+,16-15? |
InChIキー |
GFJNMNNUJLCZEE-JQQLJDQISA-N |
異性体SMILES |
C/C(=C\1/C=CC=CN1O)/N=NC(=S)N2CCCCCC2 |
正規SMILES |
CC(=C1C=CC=CN1O)N=NC(=S)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


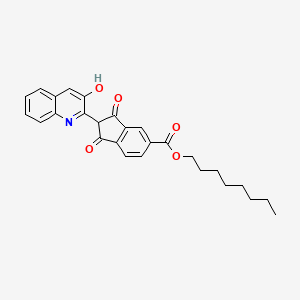


![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)

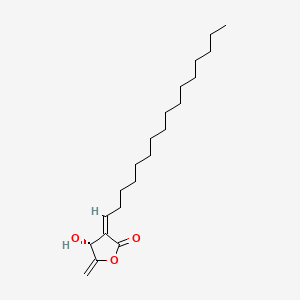
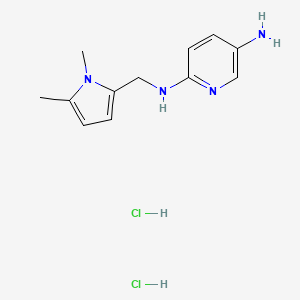
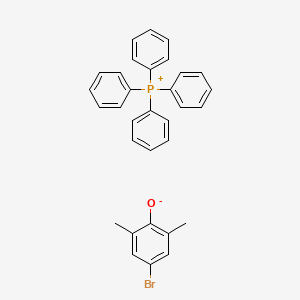
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)

